molecular formula C15H20O5S B563607 Sulfocostunolide A CAS No. 1016983-51-9

Sulfocostunolide A

Cat. No.: B563607
CAS No.: 1016983-51-9
M. Wt: 312.38
InChI Key: IDSMFDGIKYVJPL-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfocostunolide A is a sulfonated guaiane-type sesquiterpene lactone first isolated from the roots of Saussurea lappa (Aucklandia lappa), a plant widely used in traditional Chinese medicine for its anti-inflammatory and gastrointestinal therapeutic properties . Its structure was elucidated in 2006 using spectroscopic methods, revealing an unusual sulfonic acid group (-SO₃H) substitution on the guaiane backbone, a rare feature among sesquiterpene lactones . The compound has a molecular formula of C₁₅H₂₀O₅S, a molecular weight of 312.381 g/mol, and a CAS registry number of 1016983-51-9 .

Chemical Reactions Analysis

Types of Reactions

Sulfocostunolide A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the sesquiterpene lactone structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfocostunolide A shares structural and functional similarities with other sesquiterpene lactones and sulfonated derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Solubility Source
This compound C₁₅H₂₀O₅S 312.381 1016983-51-9 Guaiane backbone with -SO₃H substitution Soluble in DMSO Saussurea lappa
Sulfocostunolide B C₁₅H₂₀O₅S 312.381 1059671-65-6 Isomer of A with distinct stereochemistry Soluble in DMSO Saussurea lappa
Costunolide C₁₅H₂₀O₂ 232.32 553-21-9 Non-sulfonated guaiane lactone Insoluble in H₂O Saussurea spp.
Dehydrocostus Lactone C₁₅H₁₈O₂ 230.30 477-43-0 α,β-unsaturated lactone moiety Lipophilic Saussurea lappa
Carabrone C₁₅H₂₀O₃ 248.318 1748-81-9 Eudesmanolide structure Soluble in DMSO Various Asteraceae

Key Observations:

Sulfonic Acid Substitution: this compound and B are distinguished by their sulfonic acid groups, absent in costunolide and dehydrocostus lactone. This modification enhances water solubility, making them more pharmacokinetically favorable than their non-sulfonated counterparts .

Stereochemical Variation: Sulfocostunolide B is an isomer of A, differing in the spatial arrangement of substituents on the guaiane core. Such stereochemical differences can lead to divergent biological activities, though comparative studies are lacking .

Bioactivity Potential: Non-sulfonated analogs like costunolide exhibit anti-inflammatory and anticancer effects via NF-κB inhibition .

Natural Sources: Both sulfocostunolides are exclusive to Saussurea lappa, whereas costunolide and dehydrocostus lactone are found in multiple Saussurea species and other Asteraceae plants .

Biological Activity

Sulfocostunolide A is a naturally occurring compound classified under the category of methoxyfuranocoumarins (MFCs). This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique furanocoumarin structure, which contributes to its biological efficacy. The structural features of this compound allow it to interact with various biological targets, leading to its therapeutic potential.

Antimicrobial Activity

Antibacterial and Antifungal Effects

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In a study assessing the efficacy of MFCs, it was found that this compound inhibited the growth of several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains were determined, showcasing the compound's potential as a natural antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans12

These findings suggest that this compound could be a promising candidate for developing new antimicrobial therapies, particularly in an era of increasing antibiotic resistance .

Anti-Inflammatory Activity

Mechanisms of Action

This compound has been shown to modulate inflammatory pathways effectively. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound's mechanism involves the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are critical in regulating inflammation .

Case Study: In Vivo Effects

In vivo studies demonstrated that administration of this compound significantly reduced carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects. The reduction in edema was measured at various time points post-treatment, confirming the compound's efficacy in reducing inflammation .

Anticancer Activity

Cytotoxic Effects on Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, studies have shown that it induces apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways. The compound activates caspases 3, 8, and 9, leading to programmed cell death .

Cancer Cell LineIC50 (µM)
Neuroblastoma (SH-SY5Y)5.2
Colon Cancer (HCT116)4.8

The results indicate that this compound may have potential as an adjunct therapy in cancer treatment protocols .

Q & A

Basic Research Questions

Q. How is Sulfocostunolide A identified and characterized in plant extracts?

Methodological Answer:

  • Extraction : Use solvent-based methods (e.g., methanol or dichloromethane) with Soxhlet or maceration techniques, followed by partitioning (e.g., liquid-liquid extraction) to isolate sesquiterpene lactones .
  • Characterization : Employ spectroscopic techniques (NMR, IR) for structural elucidation and mass spectrometry (HRMS) for molecular weight confirmation. Compare spectral data with literature values for validation .
  • Purity Assessment : Use HPLC or GC-MS with reference standards to quantify purity (>95% for pharmacological studies) .

Q. What are the common in vitro assays used to evaluate the biological activity of this compound?

Methodological Answer:

  • Anticancer Activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity, with IC₅₀ calculations using nonlinear regression models .
  • Anti-inflammatory Effects : Quantify TNF-α or IL-6 suppression in LPS-induced macrophages via ELISA .
  • Antioxidant Testing : Use DPPH or ABTS radical scavenging assays, with ascorbic acid as a positive control .

Q. What challenges arise in synthesizing this compound, and how are they addressed?

Methodological Answer:

  • Stereochemical Complexity : Optimize reaction conditions (e.g., temperature, catalysts) for selective epoxidation or cyclization steps. Computational modeling (DFT) aids in predicting reaction pathways .
  • Yield Improvement : Employ protecting groups (e.g., acetyl or TBS) for reactive hydroxyl groups during multi-step synthesis .
  • Scalability : Validate reproducibility through pilot-scale trials under controlled environments (e.g., inert atmosphere) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (using PRISMA guidelines) to assess heterogeneity via I² statistics. Adjust for variables like cell line specificity or dosage discrepancies .
  • Experimental Replication : Standardize assays (e.g., ISO-certified protocols) to control for batch-to-batch variability in compound purity .
  • Mechanistic Clarification : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., NF-κB inhibition) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics?

Methodological Answer:

  • In Vivo Models : Administer the compound orally/intravenously in rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentration. Use non-compartmental modeling (WinNonlin) to calculate AUC and half-life .
  • Tissue Distribution : Employ radiolabeled this compound (¹⁴C or ³H isotopes) and autoradiography to track biodistribution .
  • Metabolite Profiling : Combine UPLC-QTOF-MS with in silico tools (e.g., MetaboLynx) to identify phase I/II metabolites .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets (e.g., tubulin or COX-2). Validate predictions with mutagenesis studies .
  • QSAR Modeling : Train algorithms (e.g., Random Forest) on datasets of analogs to predict bioactivity based on descriptors like logP or polar surface area .
  • Dynamic Simulations : Perform MD simulations (GROMACS) to analyze conformational stability in lipid bilayers, informing bioavailability optimization .

Q. What strategies mitigate off-target effects in this compound’s therapeutic applications?

Methodological Answer:

  • Proteomic Profiling : Use SILAC-based mass spectrometry to identify unintended protein interactions in treated cells .
  • Selective Delivery : Develop nanoparticle carriers (e.g., PLGA) for tumor-targeted release, reducing systemic toxicity .
  • Dose Optimization : Conduct phase I trials with adaptive design to establish the maximum tolerated dose (MTD) .

Properties

IUPAC Name

[(3S,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMFDGIKYVJPL-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@H]2[C@@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00780092
Record name [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016983-51-9
Record name [(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00780092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.